molecular formula C10H7Br3O2 B1587776 2,4,6-Tribromophenyl methacrylate CAS No. 37721-71-4

2,4,6-Tribromophenyl methacrylate

Cat. No. B1587776
CAS RN: 37721-71-4
M. Wt: 398.87 g/mol
InChI Key: HAYWJKBZHDIUPU-UHFFFAOYSA-N
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Description

“2,4,6-Tribromophenyl methacrylate” is a chemical compound with the molecular formula C10H7Br3O2 and a molecular weight of 398.88 . It is a solid substance at 20°C . It is also known as Methacrylic Acid 2,4,6-Tribromophenyl Ester .


Synthesis Analysis

Copolymers of 2,4,6-tribromophenyl acrylate (TBPA) and glycidyl methacrylate (GMA) with different feed ratios are synthesized in toluene using benzoyl peroxide as a free-radical initiator . Another study synthesized a set of copolymers by free radical polymerization and compared their corrosion-resistance properties .


Molecular Structure Analysis

The molecular structure of “2,4,6-Tribromophenyl methacrylate” is represented by the SMILES string CC(=C)C(=O)Oc1c(Br)cc(Br)cc1Br .


Physical And Chemical Properties Analysis

“2,4,6-Tribromophenyl methacrylate” is a solid substance at 20°C . It has a melting point of 66.0 to 70.0 °C and a boiling point of 125 °C/0.2 mmHg .

Scientific Research Applications

Mechanochemical Debromination

  • Scientific Field: Environmental Science
  • Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in a study examining the impact of different co-milling agents on the efficiency of mechanochemical degradation and/or debromination .
  • Methods of Application or Experimental Procedures: The study involves the use of different co-milling agents (calcium oxide (CaO), calcium hydroxide (Ca(OH)2), alumina (Al2O3), magnesium oxide (MgO), silica (SiO2), iron (Fe), and mixtures of these agents). The concentration of the co-milling agent, time, and rotation speed are all factors that are varied to examine their impact on the efficiency of the mechanochemical degradation and/or debromination .
  • Results or Outcomes: The results or outcomes of this study are not specified in the source .

Synthesis of Copolymers

  • Scientific Field: Polymer Chemistry
  • Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in the synthesis of copolymers with glycidyl methacrylate (GMA). These copolymers have found wide applications due to the presence of a reactive epoxy group .
  • Methods of Application or Experimental Procedures: Copolymers of 2,4,6-tribromophenyl acrylate (TBPA) and glycidyl methacrylate (GMA) with different feed ratios are synthesized in toluene using benzoyl peroxide as a free-radical initiator . The copolymer composition is calculated using 'H-NMR spectroscopy by comparing the intensity of aromatic and aliphatic protons .
  • Results or Outcomes: The copolymers are characterized with FT-IR and proton decoupled 13C-NMR spectroscopic techniques. The reactivity ratios are calculated by Kelen-Tudos method .

Preparation of Flame Retardants

  • Scientific Field: Material Science
  • Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in the preparation of flame retardants .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

Synthesis of Electroactive Polymers

  • Scientific Field: Polymer Chemistry
  • Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in the synthesis of electroactive polymers . These polymers have been employed for synthesizing electroactive polymers and for preparation of polymeric reagents carrying piperazine, isonitrile, etc .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

Peptide Synthesis

  • Scientific Field: Biochemistry
  • Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in peptide synthesis . These activated acrylates are employed in peptide synthesis .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

Safety And Hazards

“2,4,6-Tribromophenyl methacrylate” may cause skin irritation and serious eye irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2,4,6-tribromophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWJKBZHDIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191160
Record name 2,4,6-Tribromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl methacrylate

CAS RN

37721-71-4
Record name 2,4,6-Tribromophenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37721-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromophenyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037721714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tribromophenyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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